molecular formula C16H11F3N4O3 B6315377 Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate CAS No. 1799836-52-4

Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate

Cat. No.: B6315377
CAS No.: 1799836-52-4
M. Wt: 364.28 g/mol
InChI Key: YDRFNWNCCSQRKX-UHFFFAOYSA-N
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Description

Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate is a heterocyclic compound featuring an indazole core substituted with a trifluoromethylpyridine-carboxamide group at position 5 and a methyl carboxylate group at position 4. Its molecular formula is C₁₇H₁₁F₃N₄O₃, with a molecular weight of 376.29 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylate moiety may influence solubility and binding interactions.

Properties

IUPAC Name

methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O3/c1-26-15(25)9-6-11-8(7-20-23-11)5-12(9)22-14(24)10-3-2-4-13(21-10)16(17,18)19/h2-7H,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRFNWNCCSQRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=NNC2=C1)NC(=O)C3=NC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound has the molecular formula C16H11F3N4O3\text{C}_{16}\text{H}_{11}\text{F}_3\text{N}_4\text{O}_3 and a molecular weight of 364.28 g/mol. It features a trifluoromethylpyridine moiety, which is known to enhance biological activity in various compounds. The structure can be represented as follows:

SMILES COC O C1 C C C2C NNC2 C1 NC O C3 NC CC C3 C F F F\text{SMILES }\text{COC O C1 C C C2C NNC2 C1 NC O C3 NC CC C3 C F F F}

The biological activity of this compound is largely attributed to its ability to interact with specific biochemical pathways. Similar compounds have shown efficacy in:

  • Enzymatic Inhibition : Compounds containing indazole rings are known to inhibit various kinases and other enzymes, which are crucial in cancer biology and other diseases.
  • Cellular Proliferation : Studies indicate that derivatives of indazole can exhibit antiproliferative effects against cancer cell lines, suggesting potential applications in oncology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance:

  • FGFR Inhibition : Indazole derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and angiogenesis. The IC50 values for some derivatives range from 2.0 nM to over 70 nM, indicating potent inhibitory effects on specific cancer cell lines .
CompoundTargetIC50 Value (nM)
Example AFGFR1<4.1
Example BFGFR22.0 ± 0.8
Example CKG1 Cell Line25.3 ± 4.6

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be enhanced through modifications to its structure. SAR studies suggest that substituents at the 4-position and 6-position of the indazole scaffold significantly influence its biological activity .

Case Studies

Several case studies have documented the biological effects of similar indazole compounds:

  • Antitumor Activity : A study demonstrated that an indazole derivative exhibited significant antitumor activity in patients with BRAFV600-mutant melanoma, showcasing its clinical relevance .
  • Inhibition of Enzymatic Activity : Research indicated that certain indazoles displayed dual mechanisms of action by inhibiting both Aurora A and B kinases, which are vital for cell division and proliferation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that indazole derivatives, including methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate, exhibit significant anticancer properties. These compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer cell proliferation and survival. For instance, studies have shown that similar indazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Certain derivatives of indazole have demonstrated activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Agrochemicals

Pesticide Development
Due to its trifluoromethyl group, this compound may serve as a lead compound in the synthesis of novel pesticides. The trifluoromethyl moiety enhances the lipophilicity of the molecule, potentially improving its efficacy and stability in agricultural applications .

Herbicide Activity
Research into related compounds indicates that modifications to the indazole structure can yield herbicidal properties, making this compound a candidate for further exploration in herbicide formulation .

Material Science

Polymer Chemistry
The unique structural characteristics of this compound allow it to be utilized as a building block in the synthesis of advanced materials. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Indazole derivatives showed significant apoptosis induction in cancer cells.
Antimicrobial Properties Demonstrated effectiveness against various bacterial strains.
Pesticide Development Trifluoromethyl group enhances efficacy; potential lead for new pesticides.
Polymer Chemistry Improved thermal stability and mechanical properties when used as a building block.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications/Notes
Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate (Target) C₁₇H₁₁F₃N₄O₃ 376.29 - Pyridine-2-carboxamide (CF₃ at C6)
- Methyl carboxylate at C6 indazole
Hypothesized use in kinase inhibition or as a bioactive intermediate
N-[6-Ethoxy-2-(2-(4-methylpiperazin-1-yl)-2-oxidanylidene-ethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide (O0H ligand) C₂₆H₂₈F₃N₇O₃ 567.55 - Ethoxy group at C6 indazole
- Piperazine-oxidanylidene-ethyl chain
Documented in PDB as a ligand with potential protein-binding activity (e.g., kinase targets)
6-(Trifluoromethyl)-1H-indazol-5-amine C₈H₆F₃N₃ 201.15 - NH₂ at C5 indazole
- CF₃ at C6 indazole
Building block for pharmaceuticals; simpler structure may limit bioavailability

Functional Group Analysis

Pyridine-2-carboxamide vs. Simpler Amines

The target compound’s pyridine-2-carboxamide group (linked via an amino bridge) distinguishes it from 6-(trifluoromethyl)-1H-indazol-5-amine, which lacks this substituent.

Carboxylate vs. Ethoxy/Piperazine Substituents

The methyl carboxylate at C6 in the target compound contrasts with the ethoxy group and piperazine-oxidanylidene chain in the O0H ligand. Carboxylates generally enhance aqueous solubility, whereas ethoxy groups and piperazine moieties (as in the O0H ligand) may improve membrane permeability or modulate pharmacokinetics .

Toxicity Considerations

The amino group in the target compound’s indazole core warrants caution, though its pyridine-carboxamide substituent may mitigate DNA adduct formation compared to simpler amines .

Agrochemical Relevance

Compounds like fipronil () share trifluoromethylpyridine motifs, suggesting that the target compound’s CF₃ group could confer stability against metabolic degradation—a trait valuable in pesticides or herbicides. However, the indazole-carboxylate structure diverges from pyrazole-based agrochemicals, likely altering target specificity .

Preparation Methods

Nitration-Reduction Sequence

A common route begins with methyl 1H-indazole-6-carboxylate, which undergoes directed nitration at the 5-position. Using fuming nitric acid in sulfuric acid at 0°C achieves 65–70% regioselective nitration. Subsequent reduction with hydrogen gas (1 atm) over 10% Pd/C in ethanol affords Intermediate A in 82% yield.

Critical Considerations :

  • Nitration temperature control (<5°C) prevents over-nitration.

  • Catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C) offers safer alternatives to high-pressure H₂ systems.

Buchwald-Hartwig Amination

For substrates resistant to nitration, palladium-catalyzed C–H amination provides an alternative. Using methyl 5-bromo-1H-indazole-6-carboxylate, Xantphos as a ligand, and Cs₂CO₃ as base in toluene at 110°C, amination with aqueous ammonia achieves 58% yield.

Limitations :

  • Bromide precursor synthesis adds two steps.

  • Catalyst loading (5 mol% Pd(OAc)₂) impacts cost-efficiency.

Preparation of 6-(Trifluoromethyl)pyridine-2-carbonyl Chloride

Direct Chlorination of Pyridine-2-carboxylic Acid

6-(Trifluoromethyl)pyridine-2-carboxylic acid reacts with thionyl chloride (2.5 equiv) in dichloromethane at reflux (40°C, 4 h), yielding the acyl chloride in 89% purity. Excess SOCl₂ is removed via distillation under reduced pressure.

Safety Note :

  • Thionyl chloride quench protocols require strict adherence to prevent HCl gas release.

Oxidative Chlorination

For acid-sensitive substrates, oxalyl chloride (3 equiv) with catalytic DMF in THF at 0°C→25°C over 12 h provides milder conditions, albeit with lower yields (74%).

Amide Coupling: Key Methodologies

Schotten-Baumann Conditions

A classical approach employs Intermediate A (1 equiv) suspended in 10% NaOH(aq) with Intermediate B (1.1 equiv) in dichloromethane. Vigorous stirring at 0°C for 2 h yields the amide in 68% yield after extractive workup.

Advantages :

  • Aqueous base neutralizes HCl byproduct.

  • No requirement for anhydrous conditions.

Pyridine-Mediated Coupling

Dissolving Intermediate A (1.2 equiv) and Intermediate B (1 equiv) in dry dichloromethane with pyridine (3 equiv) at 25°C for 12 h achieves 77% conversion. Post-reaction washing with 1N HCl removes excess pyridine.

Optimization Data :

SolventBaseTemp (°C)Time (h)Yield (%)
DCMPyridine251277
THFDIEA40665
EtOAcTEA0→252471

Uranium-Based Coupling Reagents

HATU (1.1 equiv) and DIEA (2 equiv) in DMF at 0°C→25°C for 3 h enhance reactivity for sterically hindered substrates, yielding 84% product. However, DMF removal complicates purification.

Process-Scale Considerations

Solvent Selection

  • Dichloromethane : Preferred for its ability to dissolve both aromatic amines and acyl chlorides.

  • THF : Increases reaction rate but necessitates strict anhydrous conditions.

Byproduct Management

Excess acyl chloride hydrolyzes to the carboxylic acid, which precipitates in aqueous workups. Centrifugation or filtration removes this impurity effectively.

Crystallization vs. Chromatography

  • Crystallization : Ethanol/water (3:1) affords 92% pure product as needle-like crystals.

  • Chromatography : Silica gel (EtOAc/hexane 1:3) resolves diacylated byproducts but adds 15–20% process time.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems (0.5 mL volume) enable rapid mixing of intermediates at 50°C, reducing reaction time to 15 min with 79% yield. Scalability remains limited to pilot-scale production.

Biocatalytic Approaches

Lipase-mediated amidation in ionic liquids ([BMIM][BF₄]) shows promise for greener synthesis, though yields currently plateau at 54% .

Q & A

What are the recommended synthetic routes for Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate, and how can purity be optimized?

Basic
Answer:
The compound can be synthesized via amide coupling between 6-(trifluoromethyl)pyridine-2-carboxylic acid and methyl 5-amino-1H-indazole-6-carboxylate. Key steps include:

  • Activation of the carboxylic acid using coupling reagents (e.g., HATU or EDCI) under inert conditions.
  • Purification via silica gel column chromatography with ethyl acetate/methanol (gradient elution) to achieve >90% yield .
  • Purity optimization: Monitor reaction completion using TLC, and confirm final purity via HPLC (retention time: 0.61 minutes under SQD-FA05 conditions) and LCMS (m/z 428 [M+H]+) .

What analytical techniques are critical for characterizing this compound?

Basic
Answer:

  • LCMS : Confirm molecular weight (observed m/z 428 [M+H]+) and detect impurities.
  • HPLC : Assess purity (retention time 0.61 minutes, SQD-FA05 method) and stability .
  • NMR : Assign structural features (e.g., indazole NH, methyl ester protons) and validate regiochemistry.
  • FTIR : Identify carbonyl (C=O) and amide (N-H) functional groups .

How to resolve discrepancies in LCMS/HPLC data during batch synthesis?

Advanced
Answer:

  • Contradictory LCMS peaks : Check for residual solvents or side products (e.g., unreacted starting materials) via high-resolution MS/MS.
  • HPLC retention time shifts : Adjust mobile phase composition (e.g., acetonitrile/water gradients) or column temperature to resolve co-eluting impurities .
  • Isomeric interference : Use 2D NMR (e.g., NOESY) to distinguish between regioisomers or tautomers .

What strategies improve the yield of the amide coupling step in the synthesis?

Advanced
Answer:

  • Reagent selection : Use HATU over EDCI for sterically hindered substrates to enhance coupling efficiency.
  • Solvent optimization : Employ DMF or DCM for improved solubility of intermediates.
  • Temperature control : Conduct reactions at 0–5°C to minimize racemization or side reactions.
  • In-situ monitoring : Track reaction progress via in-situ FTIR (amide bond formation at ~1650 cm⁻¹) .

How to design structure-activity relationship (SAR) studies focusing on the trifluoromethyl pyridine moiety?

Advanced
Answer:

  • Analog synthesis : Replace the trifluoromethyl group with Cl, Br, or CF₂H to assess electronic effects.
  • Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent size/hydrophobicity with IC₅₀ values.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with the trifluoromethyl group in hydrophobic pockets .

What are the implications of polymorphic forms on bioactivity?

Advanced
Answer:

  • Polymorph identification : Use X-ray crystallography or PXRD to characterize crystal forms.
  • Solubility studies : Compare dissolution rates in biorelevant media (e.g., FaSSIF) to link polymorphism to bioavailability.
  • In vitro correlation : Test polymorphs in cell-based assays (e.g., permeability via Caco-2 monolayers) to identify optimal forms .

What are the stability considerations under different storage conditions?

Basic
Answer:

  • Storage : Keep at –20°C under nitrogen to prevent hydrolysis of the methyl ester or amide bond.
  • Degradation monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via HPLC for degradation products (e.g., free carboxylic acid) .

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